chemical and physical properties of 3-(Diethylamino)propanehydrazide
chemical and physical properties of 3-(Diethylamino)propanehydrazide
An In-depth Technical Guide to the Chemical and Physical Properties of 3-(Diethylamino)propanehydrazide
Introduction
3-(Diethylamino)propanehydrazide (CAS No. 83742-04-5) is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities.[1] Its structure incorporates two key pharmacophoric and synthetically versatile moieties: a tertiary diethylamino group and a terminal hydrazide. This unique combination makes it a valuable building block for the synthesis of novel compounds, particularly in the field of drug discovery and development. The tertiary amine offers a basic center that can be crucial for modulating physicochemical properties such as solubility and for forming salts, while the hydrazide group serves as a potent nucleophile and a precursor for the widely studied hydrazone linkage, known to be prevalent in compounds with diverse biological activities.[2][3][4]
This technical guide provides a comprehensive overview of the known . It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular characteristics, reactivity, and potential applications. The document synthesizes available data to present a self-validating system of information, grounded in authoritative sources.
PART 1: Core Chemical and Physical Properties
The fundamental identity and physical nature of a compound are critical for its application in any research or development setting. While extensive experimental data for 3-(Diethylamino)propanehydrazide is not broadly published, its core properties can be summarized from available chemical databases and inferred from structurally related analogs.
Chemical Identity
| Property | Value | Source |
| CAS Number | 83742-04-5 | [1] |
| Molecular Formula | C₇H₁₇N₃O | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| IUPAC Name | 3-(diethylamino)propanehydrazide | |
| Canonical SMILES | CCN(CC)CCC(=O)NN | |
| InChI Key | Not readily available |
Physical Properties
Direct experimental values for properties such as melting point, boiling point, and specific solubility are not extensively documented in readily accessible literature. However, based on analogous structures like 3-(Diethylamino)propanamide, certain characteristics can be inferred.
-
Appearance: Likely a colorless to light yellow liquid or a low-melting solid, a common characteristic for similar short-chain amino amides.[]
-
Solubility: The presence of both a polar hydrazide group, capable of hydrogen bonding, and a basic amine group suggests good solubility in water and polar organic solvents like alcohols.[] The diethyl and propyl moieties provide some nonpolar character, which may allow for solubility in less polar solvents as well.
-
Storage: For long-term chemical integrity, storage at -20°C is recommended. For short-term use, 4°C is acceptable.[1][6]
PART 2: Molecular Structure and Spectroscopic Profile
Understanding the spectroscopic signature of a molecule is fundamental for its identification, purity assessment, and structural elucidation during synthesis and analysis. While specific spectra for 3-(Diethylamino)propanehydrazide are not published, a predictive analysis based on its functional groups provides a reliable expectation for its spectral characteristics.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected NMR signals for 3-(Diethylamino)propanehydrazide in a typical solvent like CDCl₃ or DMSO-d₆ are outlined below.[7]
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Justification |
| -CH₂- (Ethyl) | ~2.5 (quartet) | ~47 | Methylene group adjacent to the nitrogen atom. |
| -CH₃ (Ethyl) | ~1.0 (triplet) | ~12 | Terminal methyl group of the ethyl substituent. |
| -CH₂-N (Propyl) | ~2.6 (triplet) | ~52 | Propyl methylene group directly attached to the diethylamino nitrogen. |
| -CH₂-C=O | ~2.4 (triplet) | ~35 | Propyl methylene group alpha to the carbonyl carbon. |
| C=O (Carbonyl) | - | ~170 | Carbonyl carbon of the hydrazide group.[8] |
| -NH-NH₂ | Broad, variable | - | Exchangeable protons of the hydrazide group; chemical shift is concentration and solvent dependent. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The hydrazide and amine moieties of the title compound would produce a distinct IR spectrum.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3350-3200 | N-H | Symmetric and asymmetric stretching of the -NH₂ group. |
| 3100-3000 | N-H | N-H stretch of the secondary amine in the hydrazide. |
| 2970-2850 | C-H | Aliphatic C-H stretching from ethyl and propyl groups. |
| ~1650 | C=O | "Amide I" band, characteristic of the carbonyl stretch in the hydrazide.[9] |
| ~1550 | N-H | "Amide II" band, N-H bending. |
| ~1260 | C-N | C-N stretching of the diethylamino group. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 3-(Diethylamino)propanehydrazide, the molecular ion peak [M]⁺ would be observed at m/z 159. Key fragmentation pathways would likely involve the alpha-cleavage of the diethylamino group and the loss of the hydrazide moiety.
PART 3: Chemical Reactivity and Stability
The synthetic utility of 3-(Diethylamino)propanehydrazide is derived from the distinct reactivity of its two primary functional groups.
Reactivity of the Hydrazide Group
The terminal hydrazide is a potent nucleophile, most known for its condensation reaction with aldehydes and ketones to form stable hydrazone derivatives.[4][10] This reaction is a cornerstone of combinatorial chemistry and medicinal chemistry for creating libraries of biologically active compounds, as hydrazones are known to possess a wide spectrum of activities, including antimicrobial and anticancer properties.[2][3]
Caption: Reaction of 3-(Diethylamino)propanehydrazide with an aldehyde.
Reactivity of the Tertiary Amine Group
The diethylamino group imparts basicity to the molecule. It can be readily protonated by acids to form ammonium salts, a strategy often used in drug development to enhance aqueous solubility and improve handling of amine-containing compounds. The nitrogen is also nucleophilic and can undergo alkylation reactions to form quaternary ammonium salts.[]
PART 4: Relevance and Methodologies for Drug Development
The structural features of 3-(Diethylamino)propanehydrazide make it a molecule of high interest for medicinal chemists and drug development professionals.
Scaffold for Bioactive Molecules
The synthesis of diverse chemical libraries is a key strategy in the search for new therapeutic agents. The reliable reaction of the hydrazide moiety allows for the facile introduction of a wide variety of aryl, heteroaryl, and aliphatic groups via the corresponding aldehydes or ketones. This enables a systematic exploration of the structure-activity relationship (SAR) of the resulting hydrazones.[] The diethylamino tail can further be used to tune the pharmacokinetic properties of the final compounds.
Generalized Protocol for Hydrazone Synthesis
This protocol describes a standard method for the synthesis of a hydrazone derivative from 3-(Diethylamino)propanehydrazide, based on common literature procedures.[10]
Objective: To synthesize a hydrazone derivative via condensation of 3-(Diethylamino)propanehydrazide with a selected aldehyde.
Materials:
-
3-(Diethylamino)propanehydrazide (1.0 mmol)
-
Selected aldehyde (1.0 mmol)
-
Ethanol or Methanol (10-15 mL)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
Procedure:
-
Dissolution: Dissolve 3-(Diethylamino)propanehydrazide in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Aldehyde: To the stirred solution, add the selected aldehyde.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol and diethyl ether to remove unreacted starting materials.
-
Drying: Dry the purified hydrazone product under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using NMR, IR, and MS analysis.
Caption: Workflow for the synthesis and purification of a hydrazone.
Conclusion
3-(Diethylamino)propanehydrazide is a synthetically valuable and versatile chemical intermediate. Its bifunctional nature, characterized by a reactive hydrazide and a tunable tertiary amine, provides a robust platform for the generation of novel molecules with potential therapeutic applications. While detailed experimental data on its physical properties are sparse, its chemical reactivity is well-understood and follows predictable pathways. This guide provides a foundational understanding of its properties and methodologies for its use, empowering researchers in their efforts to develop new chemical entities.
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